Cas no 2228720-81-6 (3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol)
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol
- EN300-1904891
- 2228720-81-6
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- Inchi: 1S/C8H12BrNOS/c1-8(4-10,5-11)7-6(9)2-3-12-7/h2-3,11H,4-5,10H2,1H3
- InChI Key: HBNHYWVUTVDPHX-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C(C)(CO)CN
Computed Properties
- Exact Mass: 248.98230g/mol
- Monoisotopic Mass: 248.98230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 74.5Ų
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904891-0.05g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-0.1g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-0.25g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-0.5g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-1.0g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1904891-2.5g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-5.0g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1904891-10.0g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1904891-1g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1904891-5g |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
2228720-81-6 | 5g |
$4309.0 | 2023-09-18 |
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol Related Literature
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol
Introduction to 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol (CAS No: 2228720-81-6)
3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol, identified by the chemical compound code CAS No: 2228720-81-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives featuring a thiophene core, which is a common structural motif in many biologically active molecules. The presence of both amino and bromo substituents on the thiophene ring, coupled with an isobutyl side chain, endows this compound with unique chemical properties and potential applications in drug discovery and synthesis.
The molecular structure of 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol consists of a thiophene ring substituted at the 2-position with an amino group and at the 3-position with a bromo group. The 1-position of the thiophene is linked to an isobutyl group, which introduces steric hindrance and influences the compound's reactivity. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes and their derivatives have been extensively studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The amino group in 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol provides a site for further functionalization, allowing for the attachment of other pharmacophores or for participation in hydrogen bonding interactions. The bromo substituent, on the other hand, serves as a versatile handle for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
One of the most compelling aspects of 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design and synthesize novel compounds with enhanced pharmacological properties. For instance, studies have demonstrated that thiophene derivatives can modulate enzyme activity and interact with biological targets in ways that traditional small molecules may not. The isobutyl side chain adds an additional layer of complexity, influencing both the solubility and metabolic stability of derived compounds.
Recent advancements in computational chemistry have further highlighted the significance of 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets such as proteins and nucleic acids. These studies have provided insights into its binding affinity and potential side effects, which are crucial for drug development. Additionally, virtual screening methods have been used to identify new derivatives with improved therapeutic profiles by analyzing large databases of chemical structures.
The synthesis of 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The bromination step is particularly critical, as it must be conducted under controlled conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In conclusion, 3-amino-2-(3-bromothiophen-2-yl)-2-methylpropan-1-ol (CAS No: 2228720-81-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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